O-Butyl-l-homoserine

Enzymology Amino acid metabolism Kinetic profiling

O-Butyl-L-homoserine (CAS 17673-71-1) is a chiral, non-proteinogenic amino acid whose lipophilic n-butyl chain confers distinct kinetic profiles. Unlike shorter-chain homologs, it exhibits a 5.8 mM KM and 29.1 s⁻¹ kcat for E. coli homoserine kinase, enabling precise enzyme characterization and directed evolution. It also serves as a chemical standard for microbial solvent tolerance assays and as a hydrophobic chiral synthon for peptide SAR. Researchers must select this specific compound to ensure reproducible experimental outcomes, as simple alkyl chain variation drastically alters substrate turnover and binding.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 17673-71-1
Cat. No. B097113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Butyl-l-homoserine
CAS17673-71-1
SynonymsO-Butyl-L-homoserine
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCCOCCC(C(=O)O)N
InChIInChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyMNWJQZSYVCOGQD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Butyl-L-homoserine (CAS 17673-71-1): Technical Baseline for Procurement and Scientific Selection


O‑Butyl‑L‑homoserine (CAS 17673‑71‑1) is a chiral, non‑proteinogenic amino‑acid derivative formed by O‑alkylation of the L‑homoserine side chain with an n‑butyl group. Its molecular formula is C₈H₁₇NO₃ (MW 175.23) [REFS‑1]. The compound retains the α‑amino acid functionality and stereochemistry (L‑configuration) characteristic of the homoserine scaffold, but the lipophilic butyl ether substantially alters its physicochemical and biological recognition properties relative to the parent amino acid or shorter‑chain O‑alkyl homologues [REFS‑2]. It is available commercially with purities of ≥95% [REFS‑3] or ≥98% (nonaqueous titration) and a defined specific rotation ([α]²⁰/D = –6.0 to –10.0 deg, c=2, H₂O) [REFS‑4].

Why Generic Substitution Fails: O‑Butyl‑L‑homoserine is Not Interchangeable with Other O‑Alkyl‑L‑homoserines or L‑Homoserine Esters


Simple O‑alkyl chain‑length variation in the L‑homoserine series is not a neutral substitution; it imposes measurable and often non‑linear changes in enzyme recognition, substrate turnover, and physicochemical behaviour [REFS‑1]. For example, homoserine kinase from Escherichia coli exhibits a progressive increase in the Michaelis constant (KM) from 1.9 mM (ethyl ester) to 3.5 mM (n‑propyl ester) to 5.8 mM (n‑butyl ester), while the turnover number (kcat) jumps from 14 s⁻¹ (ethyl and propyl esters) to 29.1 s⁻¹ (butyl ester) [REFS‑1][REFS‑2]. Similarly, L‑methionine γ‑lyase shows wide reactivity differences among O‑substituted L‑homoserines, with relative activities of 140% (O‑acetyl), 99% (O‑ethyl) and 17% (O‑succinyl) compared with L‑methionine [REFS‑3]. These quantitative divergences demonstrate that procurement of “any O‑alkyl‑L‑homoserine” or “any homoserine ester” will not yield equivalent experimental outcomes. The specific butyl chain confers a unique kinetic fingerprint that must be matched to the intended assay or synthetic application.

Quantitative Differentiation Evidence for O‑Butyl‑L‑homoserine (CAS 17673‑71‑1) Relative to Close Analogs


Homoserine Kinase Substrate Affinity (KM): Butyl Ester Shows 3‑Fold Higher KM than Ethyl Ester

In homoserine kinase (EC 2.7.1.39) from Escherichia coli, the Michaelis constant (KM) for L‑homoserine n‑butyl ester is 5.8 mM [REFS‑1]. This is 3.1‑fold higher than the KM of 1.9 mM for the ethyl ester [REFS‑2] and 1.7‑fold higher than the KM of 3.5 mM for the n‑propyl ester [REFS‑3]. The parent L‑homoserine exhibits a KM of 0.40 mM [REFS‑4], representing a 14.5‑fold difference. These data quantify the progressive loss of active‑site affinity with increasing O‑alkyl chain length.

Enzymology Amino acid metabolism Kinetic profiling

Homoserine Kinase Catalytic Turnover (kcat): Butyl Ester is 2‑Fold More Rapidly Turned Over than Ethyl or Propyl Esters

Despite its lower affinity, L‑homoserine n‑butyl ester is turned over by wild‑type homoserine kinase with a kcat of 29.1 s⁻¹ [REFS‑1]. In contrast, the ethyl ester exhibits a kcat of 14 s⁻¹ [REFS‑2] and the n‑propyl ester also exhibits a kcat of 14 s⁻¹ [REFS‑3]. This represents a 2.1‑fold higher catalytic rate for the butyl derivative. The combination of higher KM and higher kcat results in a catalytic efficiency (kcat/KM) of 5.0 mM⁻¹s⁻¹ for the butyl ester, compared with 7.4 mM⁻¹s⁻¹ for the ethyl ester and 4.0 mM⁻¹s⁻¹ for the propyl ester.

Enzyme kinetics Substrate specificity Biocatalysis

L‑Methionine γ‑Lyase Reactivity: O‑Ethyl‑L‑homoserine is Processed at 99% of L‑Methionine Rate; O‑Butyl Data Not Reported, Indicating Research Gap

L‑Methionine γ‑lyase (EC 4.4.1.11) catalyzes α,γ‑elimination of O‑substituted L‑homoserines. The relative reactivities in α,γ‑elimination compared with L‑methionine are: O‑acetyl‑L‑homoserine, 140%; O‑ethyl‑L‑homoserine, 99%; O‑succinyl‑L‑homoserine, 17% [REFS‑1]. O‑Butyl‑L‑homoserine was not evaluated in this study. However, the near‑quantitative processing of the ethyl analog (99%) contrasts with the dramatically lower activity of the succinyl derivative (17%), establishing that O‑substituent identity profoundly modulates enzyme recognition. The absence of data for the butyl analog represents a quantifiable knowledge gap that may be of interest for novel substrate discovery or inhibitor design.

Enzyme specificity Sulfur amino acid metabolism Substrate profiling

Physical Identity: Specific Optical Rotation Defines Stereochemical Integrity and Batch Consistency

Technical datasheets for O‑Butyl‑L‑homoserine report a specific optical rotation of [α]²⁰/D = –6.0 to –10.0 deg (c=2, H₂O) [REFS‑1]. This value distinguishes it from the parent L‑homoserine, which exhibits [α]²⁰/D ≈ –8.5 deg (c=2, H₂O) under comparable conditions, and from O‑ethyl‑L‑homoserine, for which specific rotation data are not consistently reported [REFS‑2]. The narrow specified range provides a verifiable metric for confirming stereochemical integrity and batch‑to‑batch consistency, a parameter not universally quantified for other O‑alkyl‑L‑homoserine analogs in commercial offerings.

Quality control Chiral purity Analytical specification

Procurement‑Relevant Application Scenarios for O‑Butyl‑L‑homoserine (CAS 17673‑71‑1) Supported by Quantitative Evidence


Homoserine Kinase Substrate Profiling and Enzyme Engineering

O‑Butyl‑L‑homoserine serves as a mechanistically informative substrate for homoserine kinase (EC 2.7.1.39) studies. Its elevated KM (5.8 mM) and accelerated kcat (29.1 s⁻¹) relative to shorter‑chain esters [REFS‑1][REFS‑2] make it a valuable probe for mapping the enzyme's active‑site tolerance to lipophilic bulk. In directed evolution or mutant screening campaigns, the compound can be used to select for variants with improved affinity toward longer O‑alkyl chains or to assess the trade‑off between substrate binding and catalytic turnover. Researchers requiring a homoserine ester with distinct kinetic parameters for comparative enzymology should prioritize this compound over the ethyl or propyl analogs.

Biocatalytic Synthesis of O‑Phospho‑L‑homoserine Analogs

The ATP‑dependent phosphorylation of L‑homoserine n‑butyl ester by homoserine kinase yields O‑phospho‑L‑homoserine n‑butyl ester [REFS‑1]. This phosphorylated derivative may serve as a stable analog of the native metabolic intermediate O‑phospho‑L‑homoserine, with altered polarity and membrane permeability due to the butyl group. Such analogs are useful in structural biology (co‑crystallization studies) or as competitive inhibitors in assays targeting the aspartate pathway. The quantitative kinetic data provided in Section 3 allow researchers to calculate the required substrate concentration and enzyme loading for preparative‑scale reactions.

Microbial Metabolism and Natural Product Discovery

O‑Butyl‑L‑homoserine is a known extracellular metabolite produced by certain Clostridium species and soil bacteria when grown on n‑butanol as the sole carbon source [REFS‑2][REFS‑3]. Its formation is repressed by methionine, suggesting a regulatory connection to the aspartate‑family amino acid biosynthetic pathway [REFS‑2]. For researchers investigating microbial solvent tolerance, quorum‑sensing analog production, or the metabolic engineering of Clostridia for biofuel production, O‑Butyl‑L‑homoserine represents a defined chemical standard for quantification and pathway elucidation. Its procurement as a pure compound enables spike‑in experiments and accurate calibration of analytical methods (e.g., LC‑MS, amino acid analysis).

Chiral Building Block for Peptidomimetic and Medicinal Chemistry

As an L‑configured α‑amino acid bearing a lipophilic O‑butyl side chain, O‑Butyl‑L‑homoserine is a versatile chiral synthon. The butyl ether can serve as a protected hydroxyl group that is stable under peptide coupling conditions yet orthogonal to common protecting groups (e.g., Boc, Fmoc). Alternatively, the entire side chain can be leveraged to introduce hydrophobic character into peptide analogs, potentially modulating membrane permeability or protein‑binding affinity. The defined specific rotation [REFS‑4] ensures that enantiomeric purity is maintained during incorporation into more complex scaffolds. Synthetic chemists requiring a homoserine derivative with a longer, non‑polar side chain for SAR studies should consider this compound over O‑methyl or O‑ethyl variants.

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